molecular formula C16H25N3OS B2533635 1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane CAS No. 1808780-71-3

1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane

Cat. No. B2533635
CAS RN: 1808780-71-3
M. Wt: 307.46
InChI Key: NDZMRCQYYVYNIK-UHFFFAOYSA-N
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Description

The compound “1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane” is a complex organic molecule that contains a pyrimidine ring and an azepane ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in nature and form the basis of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring would be various functional groups, including methyl groups, a carbonyl group, and a sulfanyl group .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions, especially when halogen substituents are present . The presence of the carbonyl and sulfanyl groups could also influence the reactivity of the molecule.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many biologically active pyrimidines work by interacting with enzymes or receptors in the body .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as optimizing its synthesis. Pyrimidine derivatives have been found to have a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects , so this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

(3,5-dimethylazepan-1-yl)-(2,4-dimethyl-6-methylsulfanylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-10-6-7-19(9-11(2)8-10)16(20)14-12(3)17-13(4)18-15(14)21-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZMRCQYYVYNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC(C1)C)C(=O)C2=C(N=C(N=C2SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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